

What are the chemical properties of 1-(2-Bromoethoxy)-3-nitrobenzene?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-Bromoethoxy)-3-nitrobenzene

Cat. No.: B076942

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An In-depth Technical Guide to the Chemical Properties of **1-(2-Bromoethoxy)-3-nitrobenzene**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, reactivity, synthesis, and safety information for **1-(2-Bromoethoxy)-3-nitrobenzene**. The information is compiled from various sources to support research and development activities.

Chemical and Physical Properties

1-(2-Bromoethoxy)-3-nitrobenzene is a substituted aromatic compound with the CAS number 13831-59-9.^[1] Its structural and physical properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C8H8BrNO3	[1] [2] [3]
Molecular Weight	246.06 g/mol	[1] [2]
Physical Form	Powder	
Melting Point	39-40 °C	
InChI Key	QBUSKXLDUNPEMZ-UHFFFAOYSA-N	[2]
Purity	Typically ≥95%	
Storage Temperature	Room Temperature	

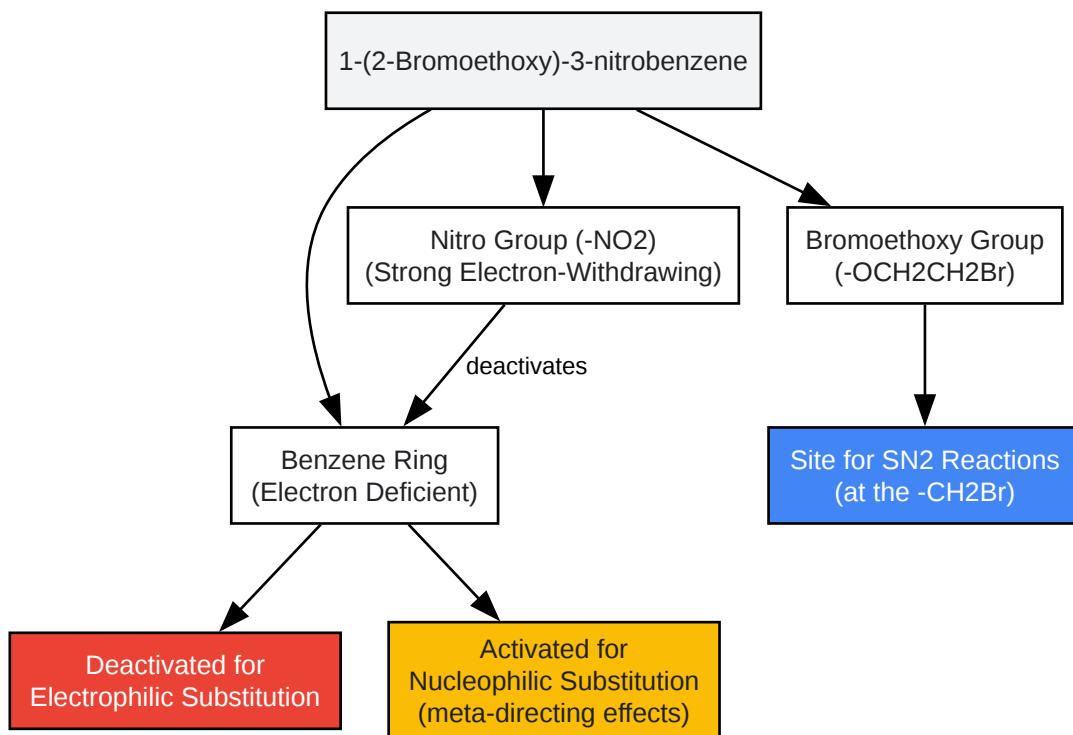
Reactivity and Stability

The reactivity of **1-(2-Bromoethoxy)-3-nitrobenzene** is primarily dictated by the interplay of its three functional components: the benzene ring, the nitro group (-NO₂), and the bromoethoxy group (-OCH₂CH₂Br).

- **Influence of the Nitro Group:** The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution.[\[4\]](#) This deactivation is most pronounced at the ortho and para positions relative to the nitro group.
- **Nucleophilic Aromatic Substitution:** The presence of the electron-withdrawing nitro group makes the benzene ring susceptible to nucleophilic aromatic substitution (SNAr). However, with the nitro group at the meta-position relative to the bromoethoxy group and potential leaving groups on the ring, the activation for SNAr is less pronounced compared to ortho or para isomers.[\[5\]](#)[\[6\]](#) In related bromonitrobenzene compounds, the para-isomer is significantly more reactive towards nucleophilic substitution because the negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group.[\[5\]](#)[\[6\]](#) For **1-(2-bromoethoxy)-3-nitrobenzene**, this stabilizing effect is not possible.
- **Reactivity of the Bromoethoxy Side Chain:** The bromoethoxy side chain contains a primary alkyl bromide. This functional group is susceptible to nucleophilic substitution reactions (SN₂), allowing for the displacement of the bromide ion by a wide range of nucleophiles. This

makes the compound a useful intermediate for introducing the (3-nitrophenoxy)ethyl moiety into other molecules.

A logical diagram illustrating the key reactivity considerations for this molecule is provided below.



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Key reactivity features of **1-(2-Bromoethoxy)-3-nitrobenzene**.

Experimental Protocols

Synthesis of **1-(2-Bromoethoxy)-3-nitrobenzene**

While a specific protocol for the 3-nitro isomer was not found in the provided search results, a common method for synthesizing similar aryl ethers is the Williamson ether synthesis. The following is a generalized protocol based on the synthesis of the isomeric 1-(2-bromoethoxy)-4-nitro-benzene.^[7]

Reaction: 3-Nitrophenol + 1,2-Dibromoethane → **1-(2-Bromoethoxy)-3-nitrobenzene**

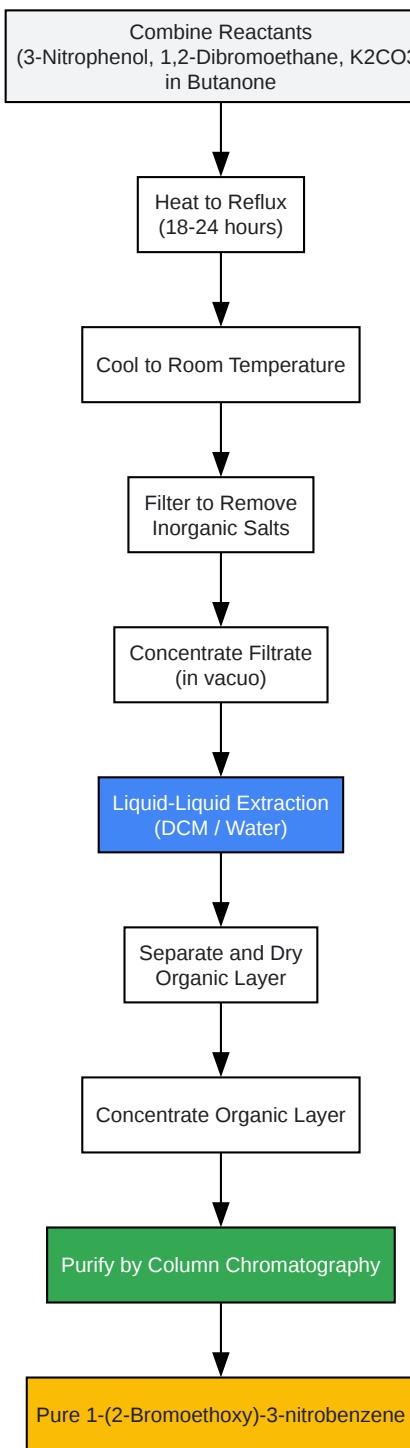
Materials:

- 3-Nitrophenol
- 1,2-Dibromoethane (in excess)
- Potassium Carbonate (K₂CO₃)
- Butanone (or another suitable polar aprotic solvent like Acetonitrile)
- Dichloromethane (for extraction)
- Water (for washing)
- Petroleum Ether and Ethyl Acetate (for chromatography)

Procedure:

- A mixture of 3-nitrophenol, potassium carbonate (approximately 2.5 equivalents), and 1,2-dibromoethane (approximately 3 equivalents) in butanone is prepared in a round-bottom flask.
- The mixture is heated to reflux and stirred for 18-24 hours.
- After cooling to room temperature, the inorganic salts are removed by filtration.
- The filtrate is concentrated under reduced pressure to yield a crude product.
- The residue is partitioned between dichloromethane and water.
- The organic layer is separated, washed with water, and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
- The solvent is removed in vacuo, and the resulting residue is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in petroleum ether as the eluent.

The workflow for this synthesis and purification process is illustrated in the diagram below.



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General workflow for the synthesis and purification.

Safety and Handling

1-(2-Bromoethoxy)-3-nitrobenzene is a hazardous chemical and should be handled with appropriate safety precautions.

Hazard Statements:

- H302: Harmful if swallowed.[8]
- H314 / H315: Causes skin irritation or severe skin burns.[8]
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.[8]

Precautionary Measures:

- P260 / P261: Do not breathe dust/fume/gas/mist/vapors/spray.[8]
- P264: Wash face, hands, and any exposed skin thoroughly after handling.[8]
- P270: Do not eat, drink or smoke when using this product.[8]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
- P301+P312 / P301+P330+P331: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. Do NOT induce vomiting.
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

For comprehensive safety information, refer to the material safety data sheet (MSDS) provided by the supplier.[8]

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- To cite this document: BenchChem. [What are the chemical properties of 1-(2-Bromoethoxy)-3-nitrobenzene?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b076942#what-are-the-chemical-properties-of-1-2-bromoethoxy-3-nitrobenzene]

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